molecular formula C13H18N4O B7505656 N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

カタログ番号 B7505656
分子量: 246.31 g/mol
InChIキー: AAPFRUAHWBLJMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

作用機序

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling. By inhibiting BTK, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In autoimmune diseases, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits B cell activation and reduces autoantibody production, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. In autoimmune diseases, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide reduces B cell activation and autoantibody production, thereby reducing inflammation and tissue damage. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have immunomodulatory effects by inhibiting the production of cytokines and chemokines.

実験室実験の利点と制限

One of the major advantages of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has shown efficacy in preclinical studies for the treatment of various cancers and autoimmune diseases, making it a promising candidate for further development. However, one limitation of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.

将来の方向性

There are several future directions for the development of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the combination of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide in clinical settings. Finally, the development of more potent and selective BTK inhibitors may provide additional therapeutic options for the treatment of cancers and autoimmune diseases.

合成法

The synthesis of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-3-cyanopyridine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form the intermediate compound 2-chloro-3-cyanopyridin-4-yl 2,2,6-trimethyl-4-oxo-1,3-dioxane-5-carboxylate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield the final product, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide.

科学的研究の応用

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. Preclinical studies have shown that N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the growth of cancer cells and promotes apoptosis, making it a promising candidate for the treatment of hematological malignancies such as lymphoma and leukemia. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has also shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus by inhibiting B cell activation and reducing autoantibody production.

特性

IUPAC Name

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8(2)17-12-10(7-14-17)6-11(9(3)15-12)13(18)16(4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPFRUAHWBLJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。